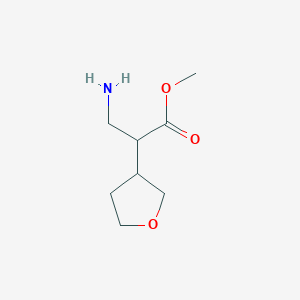

Methyl 3-amino-2-(oxolan-3-yl)propanoate

Description

Methyl 3-amino-2-(oxolan-3-yl)propanoate is a chiral amino acid ester characterized by a methyl ester group, a primary amine, and a tetrahydrofuran (oxolane) ring substituted at the 3-position of the propanoate backbone. Its molecular formula is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol and a typical purity of 95% .

For example, ethyl 3-aminopropanoate derivatives are key precursors in the production of anticoagulants like Dabigatran etexilate . The oxolane ring may enhance solubility in polar solvents or modulate metabolic stability, though specific toxicological data for this compound remain unreported .

Properties

IUPAC Name |

methyl 3-amino-2-(oxolan-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-11-8(10)7(4-9)6-2-3-12-5-6/h6-7H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZCVFNSFYKWBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)C1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(oxolan-3-yl)propanoate typically involves the reaction of oxolane derivatives with amino acids or their esters. One common method is the esterification of 3-amino-2-(oxolan-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-amino-2-(oxolan-3-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(oxolan-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives such as ketones or aldehydes.

Reduction: Formation of alcohols from the ester group.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-amino-2-(oxolan-3-yl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(oxolan-3-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The oxolane ring and amino group play crucial roles in its binding affinity and reactivity with target molecules. Pathways involved may include enzymatic catalysis and receptor-mediated processes.

Comparison with Similar Compounds

Methyl 3-amino-2-(oxolan-3-yl)propanoate vs. Ethyl 2-amino-3-(oxolan-2-yl)propanoate

- Structural Differences :

- Ester Group : Methyl (COOCH₃) vs. ethyl (COOCH₂CH₃).

- Oxolane Substitution : 3-position vs. 2-position on the oxolane ring.

- Impact: The ethyl ester increases molecular weight by 14 Da and may enhance lipophilicity, affecting membrane permeability.

Methyl 3-amino-2-(oxolan-3-yl)propanoate vs. 3-Oxo-3-((4-(trifluoromethyl)phenyl)amino)propanoate

- Structural Differences :

- Functional Groups : Primary amine and oxolane vs. ketone and trifluoromethyl-substituted aromatic ring.

- Impact :

Physicochemical Properties

Table 1: Molecular Data of Selected Propanoate Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Features |

|---|---|---|---|---|---|

| Methyl 3-amino-2-(oxolan-3-yl)propanoate | C₈H₁₅NO₃ | 173.21 | 1343057-71-5* | 95% | Oxolane-3-yl, methyl ester |

| Ethyl 2-amino-3-(oxolan-2-yl)propanoate | C₉H₁₇NO₃ | 187.21† | N/A | N/A | Oxolane-2-yl, ethyl ester |

| 3-Oxo-3-(trifluoromethylphenyl)propanoate | C₁₆H₁₁F₆N₂O₃ | 392.26 | N/A | N/A | Trifluoromethyl, ketone |

| Methyl 3-amino-4-methylpentanoate hydrochloride | C₇H₁₃NO₂·HCl | 179.64‡ | N/A | N/A | Branched alkyl chain, hydrochloride salt |

*CAS corresponds to the hydrochloride salt ; †Calculated based on ethyl substitution; ‡Estimated for free base + HCl.

Biological Activity

Methyl 3-amino-2-(oxolan-3-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-amino-2-(oxolan-3-yl)propanoate is characterized by its unique structure, which includes an oxolane (tetrahydrofuran) ring. The molecular formula is , and it possesses both amino and ester functional groups that contribute to its biological activity.

Research indicates that compounds similar to methyl 3-amino-2-(oxolan-3-yl)propanoate may interact with various biological targets, including neurotransmitter receptors and transporters. Specifically, studies have shown that functionalized amino acids can act as inhibitors of GABA transporters (GATs), which are critical in regulating neurotransmission in the central nervous system .

Inhibition of GABA Uptake

A study focused on novel functionalized amino acids demonstrated that certain derivatives exhibited significant inhibitory activity on GABA uptake through mouse GAT subtypes. The compounds were tested in various neuropathic pain models, showing antinociceptive properties without inducing motor deficits . This suggests that methyl 3-amino-2-(oxolan-3-yl)propanoate may have similar effects due to its structural similarities.

Biological Activity Data

| Activity | IC50 Value | Reference |

|---|---|---|

| GABA uptake inhibition | 4.00 µM | |

| Antinociceptive effect | Significant | |

| Motor coordination impact | None observed |

Case Studies

- Neuropathic Pain Models : In a series of experiments involving chemotherapy-induced neuropathic pain models, compounds related to methyl 3-amino-2-(oxolan-3-yl)propanoate showed promising results in reducing pain without affecting motor coordination. This highlights the potential therapeutic applications of such compounds in managing neuropathic pain conditions.

- GABA Transporter Studies : The exploration of GABA transporter inhibitors has revealed that structural modifications can significantly enhance inhibitory potency. For instance, specific substitutions at the α position of amino acids have shown improved activity against mGAT subtypes, indicating a pathway for developing more effective analgesics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.